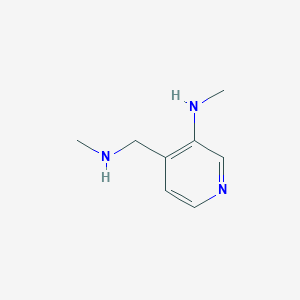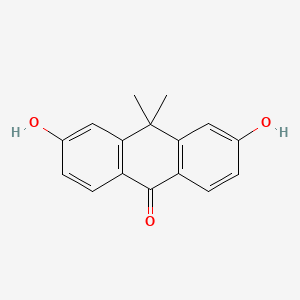
3,6-Dihydroxy-10,10-dimethylanthrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydroxy-10,10-dimethylanthrone is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a dimethyl group attached to an anthrone core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-10,10-dimethylanthrone typically involves multiple steps. One common method starts with the preparation of 10,10-dimethylanthrone. This involves a Grignard reaction where o-chlorobenzyl chloride reacts with benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction with magnesium ribbons, followed by an addition reaction with acetone to form 10,10-dimethyl diphenylmethane. Finally, this compound is subjected to bromination and hydrolysis to yield 10,10-dimethylanthrone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and recycling of intermediates to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dihydroxy-10,10-dimethylanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthrones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydroxy-10,10-dimethylanthrone is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antipsychotic drugs.
Industry: The compound is used in the production of dyes and pigments due to its stable chromophore
Wirkmechanismus
The mechanism of action of 3,6-Dihydroxy-10,10-dimethylanthrone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10-Dimethylanthrone: Similar in structure but lacks the hydroxyl groups.
Anthrone: The parent compound without the dimethyl and hydroxyl substitutions.
Hydroxyanthrones: Compounds with hydroxyl groups but different substitution patterns.
Uniqueness
3,6-Dihydroxy-10,10-dimethylanthrone is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C16H14O3 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3,6-dihydroxy-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-16(2)13-7-9(17)3-5-11(13)15(19)12-6-4-10(18)8-14(12)16/h3-8,17-18H,1-2H3 |
InChI-Schlüssel |
WXDRXTWBNLQLJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


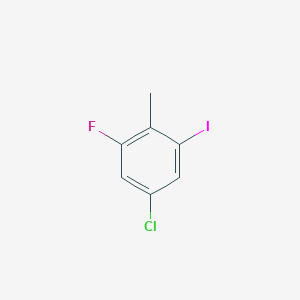

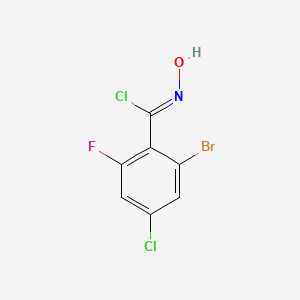
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
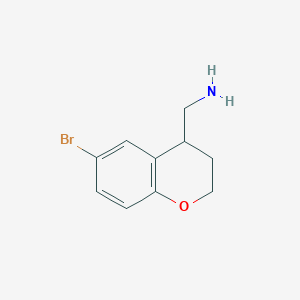
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
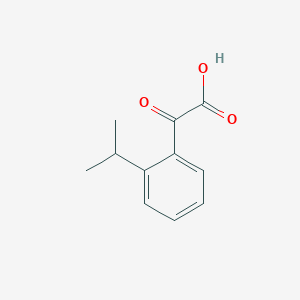
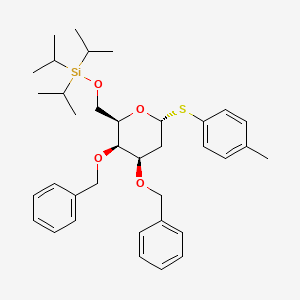
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)
